This compound can be classified under several categories:
The synthesis of 4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves a multi-step process that can be summarized as follows:
The molecular structure of 4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can be described in detail:
The spatial arrangement of atoms leads to distinct conformations that can affect the compound's reactivity and interaction with biological targets.
4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can participate in various chemical reactions:
Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The choice of conditions (temperature, solvent) is critical to achieving desired products without unwanted side reactions .
The mechanism of action for 4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one primarily involves its binding to specific receptors:
By acting as a dual ligand for these receptors, this compound may enhance pain relief while potentially reducing side effects associated with traditional opioid therapies. The binding dynamics and resultant signaling pathways are areas of active research, aiming to elucidate the full pharmacological profile of this compound .
The physical and chemical properties of 4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one include:
These properties are essential for understanding the compound's behavior in biological systems and during formulation development.
4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has several significant applications:
The versatility of this compound in various scientific fields underscores its importance in ongoing research efforts aimed at drug discovery and development .
The compound is systematically named 4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one according to IUPAC conventions. This name precisely defines its molecular architecture:
Isomerism considerations are critical due to:
This compound belongs to the 1-oxa-4,9-diazaspiro[5.5]undecane family, characterized by a unique bicyclic structure combining:
Table 1: Core Scaffold Components of 4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Structural Element | Chemical Features | Role in Molecular Architecture |
---|---|---|
Spiro Carbon (C-5) | Tetrahedral carbon connecting both rings | Creates perpendicular ring geometry; stereogenic center |
Morpholine-3-one Ring | O-atom (position 1), N-atom (position 4), carbonyl (position 3) | Provides H-bond acceptor sites (O1, C3=O) |
Piperidine Ring (N-9) | Secondary amine at position 9 | Enables salt formation or alkylation |
N4-Substituent | Phenyl group attached to N-4 | Modifies electron density and steric bulk |
The spiro junction forces near-orthogonal ring geometry, reducing conformational flexibility and enhancing target selectivity. The scaffold is classified as a bridged spirocycle due to the ether linkage (1-oxa) and two nitrogen atoms in distinct electronic environments: the N-4 (tertiary, benzylic) and N-9 (secondary) [6] [9]. Hybridization analysis shows the morpholine ring exists in a twisted-boat conformation, while the piperidine adopts a chair form, stabilized by intramolecular hydrogen bonding [5].
Structurally analogous derivatives exhibit significant variations in bioactivity and physicochemical properties based on N-substitution and ring modifications:
Table 2: Structural and Functional Comparison of Key Diazaspiro[5.5]undecanone Derivatives
Compound Name | Molecular Formula | Key Structural Features | Pharmacological Profile |
---|---|---|---|
4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | C₁₄H₁₈N₂O₂ | N4-phenyl, 3-keto morpholine | Dual MOR agonist / σ1R antagonist [5] |
4-Propyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | C₁₁H₂₀N₂O₂ | N4-propyl, 3-keto morpholine | Lower σ1R affinity vs. phenyl derivative [2] |
4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | C₁₆H₂₂N₂O₃ | N4-(4-methoxybenzyl), 3-keto morpholine | Enhanced metabolic stability vs. phenyl analog [6] |
4-(Phenylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecane | C₁₅H₂₂N₂O | N4-benzyl, no 3-keto (saturated morpholine) | Reduced MOR affinity due to missing carbonyl [8] |
2-Undecan-6-yl-9-oxa-1,3-diazaspiro[4.5]dec-2-ene | C₁₈H₃₄N₂O | Different ring size ([4.5] vs [5.5]), exocyclic alkene | Distinct scaffold; unrelated bioactivity [4] |
Critical distinctions include:
The 4-phenyl derivative remains pharmacologically unique due to its optimal dual-receptor engagement, attributed to the phenyl group’s π-stacking capability at σ1R and the keto-morpholine’s H-bonding potential at MOR [5].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: